

Comparative Docking Analysis of Pyrazine Derivatives Targeting GlcN-6-P Synthase

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Compound of Interest

Compound Name: 5-Methyl-2-pyrazinecarboxylic acid

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This guide provides a comparative analysis of molecular docking studies of various heterocyclic compounds, with a focus on pyrazine derivatives, against Glucosamine-6-Phosphate (GlcN-6-P) synthase. GlcN-6-P synthase is a clinically significant enzyme, serving as a promising target for the development of novel antimicrobial and antidiabetic agents.[1][2][3] This document summarizes quantitative data from docking simulations, details the experimental protocols, and visualizes key processes to facilitate further research and drug development efforts.

Quantitative Docking Data Summary

The following table summarizes the results of various molecular docking studies, presenting the binding affinities and other relevant metrics of different ligands with GlcN-6-P synthase. The data has been compiled from multiple studies to provide a comparative overview.

Ligand/Compound	PDB ID of Target	Docking Score/Binding Energy (kcal/mol)	Inhibition Constant (Ki)	Interacting Residues	Reference
Pyrazine-2-carboxylic acid derivative (P4)	Not Specified	PatchDock Score: 4216	Not Reported	Not Reported	[4]
Pyrazine-2-carboxylic acid derivative (P10)	Not Specified	PatchDock Score: 4068	Not Reported	Not Reported	[4]
Thiazolidine-4-one derivative (95)	1XFF	-16.89	Not Reported	Gly99, Trp74	[1]
Imidazoline-4-one derivative (96)	1XFF	-15.76	Not Reported	Gly99, Trp74	[1]
Azetidine-2-one derivative (93)	1XFF	-13.06	Not Reported	Gly99, Trp74	[1]
Pyridotriazine derivative (74)	2VF5	-9.23	0.17 μ M	ISOM domain active site	[1]
Triazole derivative (69)	1JXA	-9.98	Not Reported	Ser347, Thr352, Val399	[1]

Triazole derivative (68)	1JXA	-9.17	Not Reported	Ser347, Thr352, Val399	[1]
Thienyl derivative (190)	1JXA	Not Reported	0.957 μ M	Gln451	[1]
Pyridazinone derivative (51)	1MOQ	-7.62	2.59 μ M	Gly301	[1]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for performing molecular docking studies with GlcN-6-P synthase, based on protocols described in the cited literature.[5][6][7]

1. Protein Preparation:

- The three-dimensional crystal structure of GlcN-6-P synthase is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1JXA, 1XFF, and 2VF5.[1]
- The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- The active site for docking is defined based on the location of known co-crystallized ligands or through active site prediction servers.

2. Ligand Preparation:

- The 2D structures of the pyrazine derivatives and other ligands are drawn using chemical drawing software and converted to 3D structures.
- The ligands are then energetically minimized and assigned appropriate charges.

3. Molecular Docking Simulation:

- Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[5][7][8]

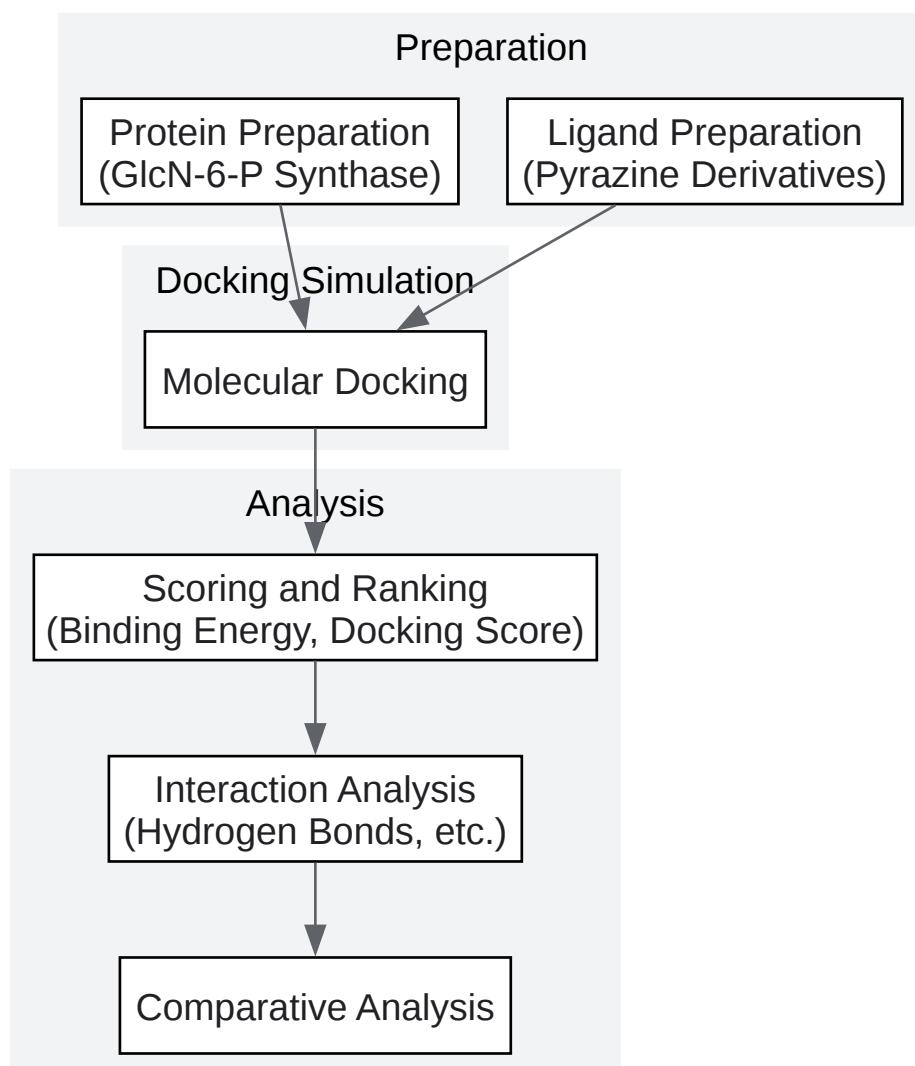
- The prepared ligands are docked into the defined active site of the prepared protein structure.
- The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

4. Analysis of Docking Results:

- The resulting docked poses are scored based on their binding affinity (e.g., binding energy in kcal/mol).
- The pose with the lowest binding energy is typically considered the most favorable.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizations

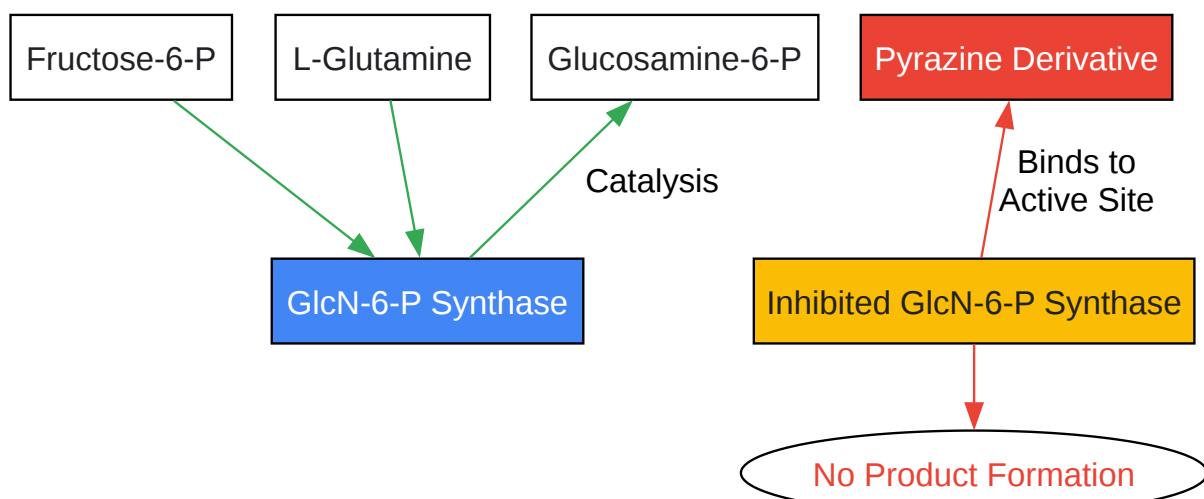
Workflow for Comparative Docking Studies



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Caption: Workflow of a comparative molecular docking study.

Inhibition of GlcN-6-P Synthase by Pyrazine Derivatives



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Caption: Inhibition of GlcN-6-P synthase by pyrazine derivatives.

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